molecular formula C15H7Cl4N3O B2888262 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide CAS No. 938962-12-0

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide

Cat. No. B2888262
CAS RN: 938962-12-0
M. Wt: 387.04
InChI Key: MEPUSXBIMQFCJS-UHFFFAOYSA-N
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Description

The compound “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives, including “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide”, involves chemical modification of quinoline . This is one of the most common approaches used in drug discovery, resulting in improved therapeutic effects . The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

Quinolines, including “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide”, are nitrogen-containing bicyclic compounds . The structure of these compounds is confirmed by various techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry studies .


Chemical Reactions Analysis

Quinoline derivatives are highly reactive towards nucleophilic attack due to their electron-deficient nature . In principle, all halogen atoms may be displaced by nucleophiles . The reactivity of these compounds can be influenced by many factors including the nature of the nucleophile, reaction condition, and solvent .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism of action is likely to be shared by “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide”.

Future Directions

The future directions for “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide” and similar compounds lie in the field of medicinal chemistry research . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

3,4,5,6-tetrachloro-N-quinolin-5-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl4N3O/c16-10-11(17)13(22-14(19)12(10)18)15(23)21-9-5-1-4-8-7(9)3-2-6-20-8/h1-6H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUSXBIMQFCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide

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